5-Pentadecylresorcinol (CAS 3158-56-3), widely known as Adipostatin A, is a saturated 15-carbon alkylresorcinol (C15:0 AR) that serves as a critical analytical standard and targeted enzyme inhibitor. As an amphiphilic phenolic lipid, its specific chain length dictates its lipophilicity, membrane partitioning behavior, and target binding affinity. In procurement contexts, it is primarily sourced either as a baseline internal standard for the chromatographic quantification of whole-grain dietary biomarkers or as a specific inhibitor of glycerol-3-phosphate dehydrogenase (GPDH) in cellular adipogenesis models [1]. Unlike complex natural extracts or variable-chain mixtures, high-purity 5-Pentadecylresorcinol provides the exact retention time and predictable hydrophobic interactions required for reproducible assay calibration and structural-activity relationship (SAR) profiling[2].
Substituting 5-Pentadecylresorcinol with shorter-chain resorcinols (e.g., 4-hexylresorcinol) or longer-chain homologs (e.g., C21:0 or C25:0 ARs) fundamentally alters both analytical and biological assay outcomes. In chromatographic workflows, chain length directly dictates retention time; replacing C15:0 with longer chains leads to peak overlap with the most abundant physiological biomarkers found in wheat and rye, destroying its utility as an internal standard [1]. In enzymatic assays, lipophilicity governs binding affinity. For instance, longer-chain ARs are potent inhibitors of lipoxygenase, whereas C15:0 is significantly weaker, meaning chain-mismatched substitution will yield false-positive or false-negative inhibition profiles depending on the target enzyme [2]. Furthermore, substituting Adipostatin A with other adipostatins (like Adipostatin E) shifts the primary inhibitory target from GPDH to Coenzyme A biosynthesis pathways, invalidating adipogenesis models [3].
5-Pentadecylresorcinol (Adipostatin A) demonstrates potent and specific inhibition of GPDH, effectively preventing triglyceride accumulation in 3T3-L1 cellular models. In comparative in vitro assays, 5-Pentadecylresorcinol achieved an IC50 of 4.1 µM, showing slightly superior potency to its structural isomer Adipostatin B (5-isopentadecylresorcinol), which recorded an IC50 of 4.5 µM [1].
| Evidence Dimension | GPDH Inhibition (IC50) |
| Target Compound Data | 4.1 µM |
| Comparator Or Baseline | Adipostatin B (4.5 µM) |
| Quantified Difference | 0.4 µM lower IC50 |
| Conditions | In vitro enzymatic assay and 3T3-L1 cell culture |
Validates the selection of 5-Pentadecylresorcinol as a precise, high-affinity inhibitor for adipogenesis and lipid metabolism studies over isomeric analogs.
While certain adipostatins are potent inhibitors of phosphopantothenoylcysteine synthetase (PPCS) in Coenzyme A biosynthesis, 5-Pentadecylresorcinol (Adipostatin A) exhibits strict target selectivity by remaining inactive against this pathway. Adipostatin E inhibits S. pneumoniae PPCS with an IC50 of 0.93 µM, whereas 5-Pentadecylresorcinol shows minimal inhibitory activity even at concentrations up to 300 µM [1].
| Evidence Dimension | PPCS Inhibition (IC50) |
| Target Compound Data | >300 µM (minimal activity) |
| Comparator Or Baseline | Adipostatin E (0.93 µM) |
| Quantified Difference | >300-fold difference in inhibitory potency |
| Conditions | In vitro purified S. pneumoniae PPCS assay |
Prevents mis-procurement; researchers targeting Coenzyme A biosynthesis must procure Adipostatin E, while Adipostatin A is exclusively reserved for GPDH pathways.
The inhibitory efficiency of alkylresorcinols against soybean lipoxygenase is highly dependent on the aliphatic chain length. 5-Pentadecylresorcinol (C15:0 AR) exhibits significantly weaker inhibition compared to longer-chain homologs. Specifically, 5-n-tricosylresorcinol (C23:0 AR) acts as the most efficient inhibitor with an IC50 in the low micromolar range, whereas the shorter C15:0 chain of 5-Pentadecylresorcinol fails to achieve comparable active-site binding [1].
| Evidence Dimension | Lipoxygenase Inhibition Efficiency |
| Target Compound Data | Weaker apparent inhibition (higher IC50) |
| Comparator Or Baseline | 5-n-tricosylresorcinol (C23:0 AR) (Low µM IC50) |
| Quantified Difference | C23:0 is the most efficient inhibitor; C15:0 is significantly less effective |
| Conditions | In vitro soybean lipoxygenase isoenzyme assay (L-1, L-2, L-3) |
Guides material selection by demonstrating that longer-chain ARs (C23:0) should be procured for lipoxygenase inhibition, whereas C15:0 is better suited as a non-inhibitory baseline.
In GC-MS and HPLC workflows quantifying whole-grain intake, 5-Pentadecylresorcinol (C15:0) is frequently utilized as an internal standard. Because physiological samples are overwhelmingly dominated by longer-chain homologs (C19:0, C21:0, C25:0), the shorter C15:0 chain ensures distinct early elution. This prevents peak overlap with the primary dietary biomarkers, a critical failure point when using C19:0 or C21:0 as standards[1].
| Evidence Dimension | Chromatographic Retention / Peak Resolution |
| Target Compound Data | Early elution (C15:0) |
| Comparator Or Baseline | C19:0, C21:0, C25:0 ARs (Late elution) |
| Quantified Difference | Complete baseline resolution from major physiological ARs |
| Conditions | GC-MS / HPLC of plasma or ileal extracts |
Ensures accurate quantification of dietary alkylresorcinols without signal interference, making it the optimal internal standard for mainstream nutritional laboratory workflows.
Due to its potent and specific inhibition of glycerol-3-phosphate dehydrogenase (GPDH), 5-Pentadecylresorcinol is the correct choice for researchers modeling adipogenesis. It is routinely applied in 3T3-L1 murine fibroblast cultures to block triglyceride accumulation, serving as a reliable positive control or baseline inhibitor in metabolic disorder and anti-obesity drug screening [1].
In analytical chemistry and nutritional science, 5-Pentadecylresorcinol is the preferred internal standard for quantifying alkylresorcinols in blood plasma, ileal extracts, and food matrices. Its C15:0 chain length guarantees early chromatographic elution, completely resolving from the highly abundant C19:0 and C21:0 biomarkers found in wheat and rye diets [2].
Because its 15-carbon chain exhibits markedly different binding affinities compared to longer homologs, 5-Pentadecylresorcinol is utilized as a critical baseline in structural-activity relationship (SAR) studies. It is specifically procured to demonstrate chain-length dependency in lipoxygenase inhibition or to serve as a negative control against targets like PPCS, where only specific adipostatin variants (e.g., Adipostatin E) are active[3].
Corrosive;Irritant